4-(2-fluorophenyl)-3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
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Description
4-(2-fluorophenyl)-3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C24H27FN4O3 and its molecular weight is 438.503. The purity is usually 95%.
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Scientific Research Applications
Novel Copolymers and Synthetic Applications
Research on novel copolymers incorporating fluorophenyl and methoxyphenyl components has been conducted to develop materials with unique properties. For instance, studies on copolymers of styrene with various ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including fluorophenyl and methoxy substituents, have been reported. These copolymers have been analyzed for their structural characteristics and decomposition behavior, which could have implications for materials science and engineering applications (Kharas et al., 2016), (Kharas et al., 2017).
Antimicrobial Activities
The antimicrobial properties of 1,2,4-triazole derivatives, akin to the structural framework of the compound , have been explored. Synthesis and evaluation of such derivatives for their antimicrobial activities have provided valuable insights into developing new antimicrobial agents. These studies highlight the potential of 1,2,4-triazole-based compounds in addressing microbial resistance issues (Bektaş et al., 2007).
Molecular Structure and Interaction Analysis
Investigations into the crystal structure and intermolecular interactions of biologically active derivatives of 1,2,4-triazoles, including those with fluorophenyl and methoxyphenyl groups, have been conducted. These studies provide insights into the compounds' molecular packing, stability, and potential interactions with biological targets, crucial for drug design and development processes (Shukla et al., 2017).
Pharmacological Applications
The synthesis of 1,2,4-triazole derivatives with specific substituents, such as fluorophenyl and methoxyphenyl, for potential use as pharmacological agents, highlights their relevance in medicinal chemistry. These compounds have been explored for their selective receptor antagonist activities, offering pathways for developing new therapeutic agents (Balle et al., 2003).
properties
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-[3-(4-methoxyphenyl)propanoyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c1-32-19-9-6-17(7-10-19)8-11-23(30)28-14-12-18(13-15-28)16-22-26-27-24(31)29(22)21-5-3-2-4-20(21)25/h2-7,9-10,18H,8,11-16H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPDGRCKYCMJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(3-(4-methoxyphenyl)propanoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one |
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